molecular formula C24H14Cl3NO2 B11552714 [1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

Cat. No.: B11552714
M. Wt: 454.7 g/mol
InChI Key: RAHQLPXYKXZYCA-UHFFFAOYSA-N
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Description

[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalene ring, a chlorophenyl group, and a dichlorobenzoate moiety, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is functionalized with a chlorophenyl group through a series of electrophilic aromatic substitution reactions. The iminomethyl group is introduced via a condensation reaction with an appropriate amine. Finally, the dichlorobenzoate moiety is attached using esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of [1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to ethyl acetoacetate.

    Diketene: Used in the synthesis of various acetoacetic acid derivatives.

Uniqueness

[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is unique due to its combination of a naphthalene ring, chlorophenyl group, and dichlorobenzoate moiety. This structural complexity provides distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H14Cl3NO2

Molecular Weight

454.7 g/mol

IUPAC Name

[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H14Cl3NO2/c25-16-10-11-18(21(27)13-16)24(29)30-23-12-9-15-5-1-2-6-17(15)19(23)14-28-22-8-4-3-7-20(22)26/h1-14H

InChI Key

RAHQLPXYKXZYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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